Cas no 4652-64-6 (L-Methioninamide, glycyl-L-leucyl-)
4652-64-6 structure
Product Name:L-Methioninamide, glycyl-L-leucyl-
Numero CAS:4652-64-6
MF:C13H26N4O3S
MW:318.435541629791
CID:324125
PubChem ID:7021411
Update Time:2025-04-19
L-Methioninamide, glycyl-L-leucyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- L-Methioninamide, glycyl-L-leucyl-
- (2S)-2-[(2-aminoacetyl)amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide
- GLY-LEU-MET-NH2
- L-Methioninamide,glycyl-L-leucyl
- (S)-N-((S)-1-Amino-4-(methylthio)-1-oxobutan-2-yl)-2-(2-aminoacetamido)-4-methylpentanamide
- Gly-L-Leu-L-Met-NH2
- H-Gly-Leu-Met-NH2
- HGly-Leu-MetNH2
- CHEMBL1221707
- MFCD00080136
- glycyl-leucyl-methioninamide
- HY-P3888
- Glycyl-L-leucyl-L-methioninamide
- CS-0626887
- RLXSTJVYBMNHEP-UWVGGRQHSA-N
- CHEBI:191172
- DTXSID60427355
- GLM-NH2
- substance P tripeptide (9-11)
- Substance P (9-11)
- 4652-64-6
-
- Inchi: 1S/C13H26N4O3S/c1-8(2)6-10(16-11(18)7-14)13(20)17-9(12(15)19)4-5-21-3/h8-10H,4-7,14H2,1-3H3,(H2,15,19)(H,16,18)(H,17,20)/t9-,10-/m0/s1
- Chiave InChI: RLXSTJVYBMNHEP-UWVGGRQHSA-N
- Sorrisi: S(C)CC[C@@H](C(N)=O)NC([C@H](CC(C)C)NC(CN)=O)=O
Proprietà calcolate
- Massa esatta: 318.17300
- Massa monoisotopica: 318.17256188g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 21
- Conta legami ruotabili: 10
- Complessità: 363
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -0.4
- Superficie polare topologica: 153Ų
Proprietà sperimentali
- PSA: 152.61000
- LogP: 1.38160
L-Methioninamide, glycyl-L-leucyl- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A150406-250mg |
(S)-N-((S)-1-Amino-4-(methylthio)-1-oxobutan-2-yl)-2-(2-aminoacetamido)-4-methylpentanamide |
4652-64-6 | 97% | 250mg |
$416.0 | 2025-02-28 | |
| Ambeed | A150406-100mg |
(S)-N-((S)-1-Amino-4-(methylthio)-1-oxobutan-2-yl)-2-(2-aminoacetamido)-4-methylpentanamide |
4652-64-6 | 97% | 100mg |
$208.0 | 2025-02-28 |
L-Methioninamide, glycyl-L-leucyl- Letteratura correlata
-
Xiangjun Wang,Jiayu Lu,Ting Zhang,Shuai Ge,Yuexin Lv,Yajing Hou,Xinyue Yang,Cheng Wang,Huaizhen He New J. Chem. 2021 45 17584
-
Ryosuke Misu,Koki Yamamoto,Ai Yamada,Taro Noguchi,Hiroaki Ohno,Takashi Yamamura,Hiroaki Okamura,Fuko Matsuda,Satoshi Ohkura,Shinya Oishi,Nobutaka Fujii Med. Chem. Commun. 2015 6 469
-
El?bieta Jankowska,Marta Pietruszka,Teresa Kowalik-Jankowska Dalton Trans. 2012 41 1683
-
4. A thermodynamic and spectroscopic study of the complexes of the undecapeptide Substance P, of its N-terminal fragment and of model pentapeptides containing two prolyl residues with copper ionsLeslie D. Pettit,Wojciech Bal,Michel Bataille,Claude Cardon,Henryk Kozlowski,Marie Leseine-Delstanche,Simon Pyburn,Andrea Scozzafava J. Chem. Soc. Dalton Trans. 1991 1651
-
5. 4-Methoxy-2,6-dimethylbenzenesulphonyl (Mds): a new protecting group of the guanidino function in peptide synthesisMasahiko Fujino,Osamu Nishimura,Mitsuhiro Wakimasu,Chieko Kitada J. Chem. Soc. Chem. Commun. 1980 668
4652-64-6 (L-Methioninamide, glycyl-L-leucyl-) Prodotti correlati
- 136632-32-1(N-Acetyl-L-leucyl-L-leucyl-L-methional)
- 110115-07-6(Calpain Inhibitor II)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Fornitori consigliati
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso